N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide
Description
This compound features a propanamide backbone linked to a bromo-2-fluorophenyl group and a chiral imidazolidin-2,5-dione core. Key structural attributes include:
- Imidazolidinone ring: The 2,5-dioxo moiety enables hydrogen bonding, critical for interactions with biological targets.
- Stereochemistry: The (4S)-imidazolidinone and (1S)-phenylethyl groups introduce chirality, which may influence binding specificity and pharmacokinetics.
Properties
Molecular Formula |
C20H19BrFN3O3 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C20H19BrFN3O3/c1-12(13-5-3-2-4-6-13)25-19(27)17(24-20(25)28)9-10-18(26)23-16-8-7-14(21)11-15(16)22/h2-8,11-12,17H,9-10H2,1H3,(H,23,26)(H,24,28)/t12-,17-/m0/s1 |
InChI Key |
RANYNIGQZSLCNS-SJCJKPOMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C(=O)[C@@H](NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline and 1-phenylethylamine. The synthesis process may involve steps such as acylation, cyclization, and amidation under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on molecular formula.
Structural and Functional Insights
Core Heterocycle Variations: The target’s imidazolidinone core (2,5-dioxo) contrasts with imidazole (Compound 194) and dihydropyrimidinone (). Imidazolone derivatives (e.g., 4h) exhibit tautomerism, whereas the target’s imidazolidinone is locked in a dioxo form, reducing structural flexibility .
Sulfonyl and sulfanyl groups in analogs (e.g., h) introduce polarity, which may reduce bioavailability compared to halogenated aryl groups .
Stereochemical Influence: The (S)-phenylethyl group in the target compound mirrors the chirality in ’s dihydropyrimidinone derivative, suggesting shared strategies for optimizing enantioselective interactions .
Synthesis and Characterization: The target compound likely employs coupling reactions similar to Compound 194 (CDI-mediated amidation) and purification via RP-HPLC . Spectral confirmation (e.g., absence of νC=O in triazoles vs. presence in the target’s imidazolidinone) highlights structural differentiation.
Research Findings and Implications
- Physicochemical Properties: The bromo-fluoro substitution may confer metabolic stability compared to non-halogenated analogs, as seen in ’s hydrogen-bonded crystal lattice enhancing solubility .
- Drug Development : Structural features shared with screening compounds (e.g., Y031-4891) indicate relevance in hit-to-lead optimization, particularly for CNS targets due to lipophilicity .
Biological Activity
N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Imidazolidinone derivative
- Substituents : 4-bromo and 2-fluoro groups on the phenyl ring
This unique structure contributes to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Antitumor Activity
Research indicates that derivatives of imidazolidinones exhibit promising antitumor properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that it significantly reduced cell viability in breast and colon cancer cell lines, suggesting a potential mechanism involving apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HT-29 (Colon) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown antimicrobial activity against several bacterial strains. In vitro assays have revealed that it is effective against both gram-positive and gram-negative bacteria, with a particular efficacy against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cellular Signaling : The compound could interfere with specific signaling pathways that promote tumor growth.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, resulting in apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Infection Models : In mouse models infected with methicillin-resistant Staphylococcus aureus (MRSA), administration of the compound led to improved survival rates and reduced bacterial load.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
